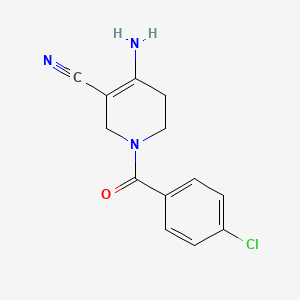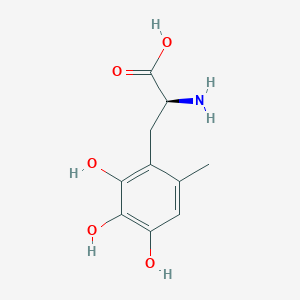
4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a tetrahydropyridine ring substituted with an amino group, a chlorobenzoyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chlorobenzoyl derivative, the reaction with an amino-substituted tetrahydropyridine can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can also be employed to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents. Examples include:
- 4-Amino-1-(4-methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 4-Amino-1-(4-fluorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
The uniqueness of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
61082-49-3 |
|---|---|
Fórmula molecular |
C13H12ClN3O |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
4-amino-1-(4-chlorobenzoyl)-3,6-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-5-12(16)10(7-15)8-17/h1-4H,5-6,8,16H2 |
Clave InChI |
JLKOESHMQDFOGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1N)C#N)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)

![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)



methyl}diazene](/img/structure/B14601505.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)

![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)


